4,5,7-Trifluorobenzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trifluorobenzo[d]thiazol-2-amine is a heterocyclic organic compound that belongs to the class of benzothiazoles It is characterized by the presence of three fluorine atoms attached to the benzene ring and an amine group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4,5,7-trifluoro-2-nitroaniline with thiourea in the presence of a base such as potassium carbonate can lead to the formation of the desired benzothiazole derivative . The reaction typically requires heating and may be carried out in a solvent such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,7-Trifluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Wirkmechanismus
The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
4,5,7-Trifluorobenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
4,5-Difluorobenzothiazole: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
6-Fluorobenzothiazole:
The unique trifluorinated structure of this compound distinguishes it from these similar compounds, providing enhanced stability, reactivity, and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H3F3N2S |
---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
4,5,7-trifluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12) |
InChI-Schlüssel |
HUTHHOACNAIFKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.